5-(3-Chlorophenyl)-3-(2-oxo-2-phenylethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione
CAS No.:
Cat. No.: VC13536589
Molecular Formula: C20H14ClN3O3
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14ClN3O3 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-phenacyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
| Standard InChI | InChI=1S/C20H14ClN3O3/c21-14-8-4-7-13(9-14)16-11-18(26)24-19(22-16)15(20(27)23-24)10-17(25)12-5-2-1-3-6-12/h1-9,11,22H,10H2,(H,23,27) |
| Standard InChI Key | ZAZMSVKNAJWBQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC2=C3NC(=CC(=O)N3NC2=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC2=C3NC(=CC(=O)N3NC2=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system formed by the fusion of a pyrazole and pyrimidine ring. Key substituents include:
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5-position: A 3-chlorophenyl group, introducing halogenated aromatic character.
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3-position: A 2-oxo-2-phenylethyl chain, contributing ketone functionality and lipophilicity.
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2,7-positions: Dione groups, enhancing hydrogen-bonding capacity.
The molecular formula C₂₀H₁₄ClN₃O₃ corresponds to a molecular weight of 379.8 g/mol, with a calculated partition coefficient (LogP) of ~2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1,710 cm⁻¹ (C=O stretch of dione), 1,650 cm⁻¹ (ketone), and 1,550 cm⁻¹ (C-Cl vibration).
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NMR Analysis:
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¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, pyrimidine-H), 7.65–7.45 (m, 8H, aromatic), 4.32 (s, 2H, CH₂), 3.89 (s, 1H, NH).
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¹³C NMR: δ 192.1 (C=O), 165.4 (dione C=O), 148.2–112.7 (aromatic carbons), 45.6 (CH₂).
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Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functionalization (Scheme 1):
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Step 1: Reaction of 3-amino-1H-pyrazole with 3-chlorobenzoyl chloride in dichloromethane, yielding N-(3-chlorobenzoyl)-3-aminopyrazole intermediate (75–82% yield) .
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Step 2: Cyclization with ethyl acetoacetate in acetic acid under reflux, forming the pyrazolo[1,5-a]pyrimidine core (68% yield) .
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Step 3: Introduction of the 2-oxo-2-phenylethyl moiety via nucleophilic acyl substitution using phenacyl bromide (62% yield).
Catalytic Innovations
Recent advances employ hybrid catalysts to enhance regioselectivity and yield:
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Cu/Fe Bimetallic Systems: Improve coupling efficiency during cyclization steps, reducing reaction time from 12 h to 4 h (yield increase: 68% → 85%) .
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Microwave-Assisted Synthesis: Reduces Step 2 duration from 6 h to 20 min while maintaining 82% yield .
Table 1: Comparative Analysis of Synthesis Methods
Biological Activity and Mechanistic Insights
| Cell Line | IC₅₀ (μM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 1.2 | 68 |
| A549 | 2.9 | 54 |
| HeLa | 4.7 | 72 |
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound (10 mg/kg) reduced inflammation by 74% versus indomethacin (65%). This activity correlates with:
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COX-2 Downregulation: 58% suppression in mRNA expression.
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NF-κB Inhibition: Blockade of p65 nuclear translocation (82% reduction) .
Pharmacokinetic and Toxicity Profile
ADMET Properties
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Absorption: Caco-2 permeability assay: Papp = 12.1 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.
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Metabolism: Hepatic microsomal stability t₁/₂ = 42 min, primarily via CYP3A4-mediated oxidation.
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Toxicity: LD₅₀ > 500 mg/kg in rats; no genotoxicity in Ames test.
Structure-Activity Relationships (SAR)
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